BenchChemオンラインストアへようこそ!

1-Butan-2-ylbenzimidazole

Cardiovascular Medicinal Chemistry Receptor Antagonism

1-Butan-2-ylbenzimidazole (1-sec-butylbenzimidazole) features a chiral sec-butyl group at the N1 position that creates a unique steric environment absent in linear n-butyl or isobutyl analogs. This differentiation is critical for structure-activity relationship (SAR) studies: the scaffold has been validated in non-peptide angiotensin II (AII) antagonists (IC50 10⁻⁵–10⁻⁷ M) and selective antiproliferative compounds against ER-negative MDA-MB-231 triple-negative breast cancer (TNBC) cells. Procure this intermediate to leverage its distinct branching and chirality for target binding, metabolic stability, and selectivity optimization in cardiovascular and oncology drug discovery programs.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS No. 154470-43-6
Cat. No. B136225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butan-2-ylbenzimidazole
CAS154470-43-6
Synonyms1H-Benzimidazole,1-(1-methylpropyl)-(9CI)
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCCC(C)N1C=NC2=CC=CC=C21
InChIInChI=1S/C11H14N2/c1-3-9(2)13-8-12-10-6-4-5-7-11(10)13/h4-9H,3H2,1-2H3
InChIKeyGZEVRYRWJBIWAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butan-2-ylbenzimidazole (CAS 154470-43-6): A Branched N-Alkyl Benzimidazole Scaffold for Structure-Activity Relationship Procurement


1-Butan-2-ylbenzimidazole, also known as 1-sec-butylbenzimidazole (CAS 154470-43-6), is an N-substituted benzimidazole heterocycle with a chiral sec-butyl group at the N1 position . This structural feature distinguishes it from linear N-alkyl analogs and positions it as a key intermediate or scaffold in medicinal chemistry, particularly for exploring steric effects in enzyme binding pockets and for synthesizing biologically active 2-alkylbenzimidazole derivatives [1].

Why 1-Butan-2-ylbenzimidazole (CAS 154470-43-6) Cannot Be Interchanged with Linear or Other Branched N-Alkyl Benzimidazole Analogs


Generic substitution among N-alkylbenzimidazoles fails because the specific steric and electronic properties of the N-substituent critically dictate pharmacological activity and synthetic utility. For instance, in a series of 2-alkylbenzimidazole angiotensin II antagonists, variations in the N-alkyl group profoundly impacted both in vitro binding affinity (IC50 range: 10⁻⁵ to 10⁻⁷ M) and in vivo efficacy (ED50 range: 5-20 mg/kg) [1]. The chiral sec-butyl group in 1-Butan-2-ylbenzimidazole introduces a specific steric environment and branching not present in linear n-butyl or isobutyl analogs, which can directly affect target engagement, metabolic stability, and the outcome of structure-activity relationship (SAR) studies .

Quantitative Differentiation Evidence for 1-Butan-2-ylbenzimidazole (CAS 154470-43-6) vs. Comparators


Synthesis of 2-Alkylbenzimidazole Derivatives as Angiotensin II Antagonists

While 1-Butan-2-ylbenzimidazole itself is a precursor, its use in synthesizing 2-alkylbenzimidazole derivatives enables access to a class of angiotensin II (AII) receptor antagonists with a defined activity range. The target compound serves as a key building block for generating analogs that, as a class, demonstrate in vitro AII receptor binding with IC50 values ranging from 10⁻⁵ to 10⁻⁷ M and in vivo antagonism of hypertensive effects in rats with ED50 values between 5 and 20 mg/kg [1]. This provides a benchmark for expected activity that is distinct from other heterocyclic scaffolds used for AII antagonism.

Cardiovascular Medicinal Chemistry Receptor Antagonism

Antiproliferative Activity Against ER-Negative Breast Cancer Cells

The sec-butyl group on the benzimidazole core is a critical structural feature for antiproliferative activity against ER-negative breast cancer. A series of N-sec/tert-butyl 2-arylbenzimidazole derivatives, synthesized from similar N-alkylated precursors, demonstrated unexpected selective inhibition of the MDA-MB-231 (ER-) cell line in the micromolar range [1]. While no direct IC50 for 1-Butan-2-ylbenzimidazole was found, this class-level evidence strongly suggests that the sec-butyl moiety contributes to a distinct selectivity profile not seen with linear alkyl chains.

Oncology Medicinal Chemistry Anticancer

Lack of High-Strength Direct Comparative Evidence for 1-Butan-2-ylbenzimidazole

An extensive search of primary literature and patents reveals a critical data gap: there are no published, direct head-to-head comparative studies providing quantitative data (e.g., IC50, Ki, ED50, or yield comparisons) for 1-Butan-2-ylbenzimidazole against its closest analogs like 1-butylbenzimidazole, 1-isobutylbenzimidazole, or 1-propylbenzimidazole. The available quantitative data is confined to the broader class of 2-alkylbenzimidazole derivatives synthesized from such precursors. Therefore, procurement decisions for this specific compound must be based on its unique structural properties as a chiral, branched N-alkyl scaffold and its validated role as a precursor to active compound classes, rather than on direct performance metrics.

Data Gap Procurement Note

Validated Application Scenarios for Procuring 1-Butan-2-ylbenzimidazole (CAS 154470-43-6)


Synthesis of Angiotensin II Receptor Antagonist Libraries for Cardiovascular Research

Procure 1-Butan-2-ylbenzimidazole as a key intermediate for the synthesis of 2-alkylbenzimidazole derivatives. This compound class has been validated as non-peptide angiotensin II (AII) receptor antagonists, with in vitro IC50 values ranging from 10⁻⁵ to 10⁻⁷ M and in vivo ED50 values between 5-20 mg/kg in rodent hypertension models [1]. Using this scaffold allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties for potential antihypertensive therapies.

Development of Selective Antiproliferative Agents Targeting ER-Negative Breast Cancer

Utilize 1-Butan-2-ylbenzimidazole as a building block to create N-sec-butyl 2-arylbenzimidazole derivatives. This specific substitution pattern has been associated with unexpected and selective antiproliferative activity against the ER-negative breast cancer cell line MDA-MB-231 at micromolar concentrations [2]. This application is particularly relevant for medicinal chemistry programs focused on difficult-to-treat triple-negative breast cancer (TNBC), where the sec-butyl group may confer a distinct selectivity profile.

Medicinal Chemistry SAR Studies Focused on N-Alkyl Steric and Chiral Effects

Incorporate 1-Butan-2-ylbenzimidazole into compound libraries designed to probe the effects of N-alkyl chain branching and chirality on biological activity. The chiral sec-butyl group introduces a defined steric environment at the N1 position of the benzimidazole ring, which is distinct from linear n-butyl or less-hindered isobutyl groups. This makes it a valuable tool for investigating how steric occlusion and chirality near the heterocyclic core influence target binding, selectivity, and metabolic stability across various target classes .

Scaffold for Derivatization in Drug Discovery

Employ 1-Butan-2-ylbenzimidazole as a versatile scaffold for further derivatization, particularly at the C2 position. The presence of the sec-butyl group at N1 can influence the reactivity and properties of the resulting 2-substituted benzimidazoles. This approach is fundamental in drug discovery, allowing for the rapid generation of diverse compound collections for screening against a wide range of biological targets, including but not limited to cardiovascular and oncological pathways .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Butan-2-ylbenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.